REACTION_SMILES
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[C:2](=[O:3])([CH3:4])[NH:5][c:6]1[cH:7][c:8]2[c:13]([cH:14][cH:15]1)[CH2:12][CH:11]([CH2:16][N:17]([CH3:18])[CH3:19])[CH2:10][CH2:9]2.[ClH:1].[ClH:20].[Na+:22].[OH-:21]>>[NH2:5][c:6]1[cH:7][c:8]2[c:13]([cH:14][cH:15]1)[CH2:12][CH:11]([CH2:16][N:17]([CH3:18])[CH3:19])[CH2:10][CH2:9]2
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Name
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CC(=O)Nc1ccc2c(c1)CCC(CN(C)C)C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc2c(c1)CCC(CN(C)C)C2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Type
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product
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Smiles
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CN(C)CC1CCc2cc(N)ccc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |